molecular formula C24H29N3O2 B2454645 (1-Phenylcyclopropyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone CAS No. 2310208-72-9

(1-Phenylcyclopropyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone

Cat. No. B2454645
CAS RN: 2310208-72-9
M. Wt: 391.515
InChI Key: JEKLENXBWBPEDC-UHFFFAOYSA-N
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Description

(1-Phenylcyclopropyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C24H29N3O2 and its molecular weight is 391.515. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • A study on the synthesis of [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime highlighted the compound's thermal stability and detailed structural characterization through X-ray diffraction, suggesting its utility in exploring molecular interactions and designing new compounds with potential biological activities (Karthik et al., 2021).

Antimicrobial and Antitubercular Activity

  • Another study focused on the antitubercular activity of a series of cyclopropyl methanones, showcasing their potential in combating Mycobacterium tuberculosis. This research indicates the utility of cyclopropyl methanones in developing new antitubercular agents (Bisht et al., 2010).

Anticancer Activity

  • Research into piperidine derivatives, including compounds with structural similarities to the query molecule, has demonstrated potential anticancer effects. This suggests that studying the structural and functional aspects of such compounds can lead to the development of new anticancer therapies (Vinaya et al., 2011).

Chemical Synthesis and Drug Development

  • The chemical synthesis and structural analysis of related compounds, including their crystal structures and DFT studies, provide a foundation for the development of new drugs and materials. Such studies offer insights into the physicochemical properties of these compounds, potentially guiding the synthesis of novel therapeutic agents (Huang et al., 2021).

properties

IUPAC Name

(1-phenylcyclopropyl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2/c28-23(24(12-13-24)20-7-2-1-3-8-20)27-14-10-18(11-15-27)17-29-22-16-19-6-4-5-9-21(19)25-26-22/h1-3,7-8,16,18H,4-6,9-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKLENXBWBPEDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)C4(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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